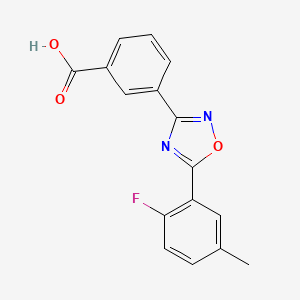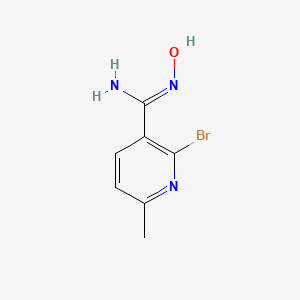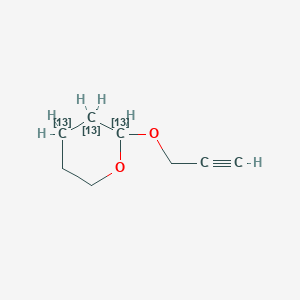
3-(5-(2-Fluoro-5-methylphenyl)-1,2,4-oxadiazol-3-yl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-(2-Fluoro-5-methylphenyl)-1,2,4-oxadiazol-3-yl)benzoic acid is a complex organic compound that features a unique combination of functional groups, including a fluorinated aromatic ring, an oxadiazole ring, and a benzoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(2-Fluoro-5-methylphenyl)-1,2,4-oxadiazol-3-yl)benzoic acid typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a suitable hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the Fluorinated Aromatic Ring: The fluorinated aromatic ring can be introduced via a Suzuki-Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst.
Formation of the Benzoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts to improve yield and reduce costs.
化学反応の分析
Types of Reactions
3-(5-(2-Fluoro-5-methylphenyl)-1,2,4-oxadiazol-3-yl)benzoic acid can undergo various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The fluorinated aromatic ring can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted positions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form various derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include nitric acid for nitration, sulfuric acid for sulfonation, and halogens (e.g., chlorine, bromine) for halogenation.
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of the aromatic ring can yield nitro derivatives, while reduction can produce amine derivatives.
科学的研究の応用
3-(5-(2-Fluoro-5-methylphenyl)-1,2,4-oxadiazol-3-yl)benzoic acid has a wide range of scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an anti-inflammatory or anticancer agent.
Materials Science: The compound can be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex organic molecules, enabling the development of new synthetic methodologies.
作用機序
The mechanism of action of 3-(5-(2-Fluoro-5-methylphenyl)-1,2,4-oxadiazol-3-yl)benzoic acid depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors, thereby modulating biological pathways. The fluorinated aromatic ring and oxadiazole moiety can enhance the compound’s binding affinity and selectivity for its targets .
類似化合物との比較
Similar Compounds
- 3-Fluoro-5-(2-fluoro-5-methylphenyl)benzoic acid
- 5-Fluoro-2-methylbenzoic acid
- 3-[(2-fluoro-5-methylphenyl)sulfamoyl]benzoic acid
Uniqueness
3-(5-(2-Fluoro-5-methylphenyl)-1,2,4-oxadiazol-3-yl)benzoic acid is unique due to the presence of the oxadiazole ring, which imparts distinct electronic and steric properties
特性
分子式 |
C16H11FN2O3 |
|---|---|
分子量 |
298.27 g/mol |
IUPAC名 |
3-[5-(2-fluoro-5-methylphenyl)-1,2,4-oxadiazol-3-yl]benzoic acid |
InChI |
InChI=1S/C16H11FN2O3/c1-9-5-6-13(17)12(7-9)15-18-14(19-22-15)10-3-2-4-11(8-10)16(20)21/h2-8H,1H3,(H,20,21) |
InChIキー |
IQKWVBLSDJHRIF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)F)C2=NC(=NO2)C3=CC(=CC=C3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![1H-Pyrrolo[2,3-B]pyridine, 3-phenyl-1-(phenylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-](/img/structure/B12954856.png)



